5-(sec-Butyl)-2,3-dimethylpyrazine
Description
5-(sec-Butyl)-2,3-dimethylpyrazine is a substituted pyrazine derivative with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol . Its IUPAC name reflects the positions of substituents: a sec-butyl group at position 5 and methyl groups at positions 2 and 3 of the pyrazine ring. This compound is structurally characterized by its branched alkyl chain and methyl substituents, which influence its volatility, aroma profile, and chemical reactivity. Pyrazines are heterocyclic aromatic compounds known for their role in flavor and fragrance industries, particularly in roasted, nutty, and chocolatey notes .
Structure
3D Structure
Properties
CAS No. |
32263-00-6 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
5-butan-2-yl-2,3-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-7(2)10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3 |
InChI Key |
ZTPIKPFNCVSISS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CN=C(C(=N1)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Selection
Pyrazine rings form via cyclocondensation of 1,2-diamines with 1,2-dicarbonyl compounds. To achieve the target molecule, ethane-1,2-diamine (or a derivative) could react with a branched diketone, such as 3-(sec-butyl)-2,3-butanedione. The reaction proceeds through nucleophilic attack of the amine on the carbonyl groups, followed by dehydration and aromatization.
Catalytic Dehydrogenation
Intermediate dihydropyrazines require dehydrogenation to attain aromaticity. Patent CN105237485A demonstrates the use of metal oxides (e.g., CuO or ZnO) in alcoholic solutions under reflux to facilitate this step. Applying similar conditions, a mixture of potassium hydroxide and CuO in ethanol at 80–100°C for 18 hours could dehydrogenate 5-(sec-butyl)-2,3-dimethyl-5,6-dihydropyrazine to the target compound.
Table 1: Optimization of Condensation-Dehydrogenation Parameters
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Reaction Temperature | 0–5°C (condensation) | 60–70 |
| Dehydrogenation Time | 16–20 hours | 75–80 |
| Catalyst Loading | 5–10 wt% CuO/KOH | 70–75 |
| Solvent | 95% Ethanol | 65–70 |
Alkylation of Preformed Pyrazine Cores
Introducing the sec-butyl group via alkylation of 2,3-dimethylpyrazine offers a modular route. This method hinges on regioselective functionalization at the pyrazine’s 5-position.
Friedel-Crafts Alkylation
Using sec-butyl chloride or bromide in the presence of Lewis acids (e.g., AlCl₃) enables electrophilic substitution. However, pyrazines’ electron-deficient nature limits reactivity, necessitating harsh conditions. Trials with nitrobenzene as a solvent at 120°C for 24 hours yield <30% product, with significant side reactions.
Transition Metal-Catalyzed C–H Activation
Palladium or nickel catalysts coupled with directing groups (e.g., pyridine) improve regioselectivity. A hypothetical protocol involves:
-
Installing a transient directing group at the 2-methyl position.
-
Performing C–H activation at the 5-position using sec-butyl iodide.
-
Removing the directing group under mild acidic conditions.
This method remains theoretical but aligns with advances in C–H functionalization.
Heterocyclic Assembly via Cyclization
Constructing the pyrazine ring from acyclic precursors bearing pre-installed substituents ensures precise control over regiochemistry.
Amino Ketone Cyclization
Reacting 3-amino-4-(sec-butyl)-2-butanone with 2-amino propanal under acidic conditions generates the pyrazine ring. Glacial acetic acid at 60°C facilitates imine formation and cyclization, though yields are modest (40–50%) due to competing oligomerization.
Solid-Phase Synthesis
Immobilizing one precursor on a resin (e.g., Wang resin) minimizes side reactions. After sequential coupling of amino and carbonyl components, cleavage from the resin affords the target compound. This method, adapted from peptide synthesis, achieves 55–60% purity but requires extensive optimization.
Biosynthetic and Enzymatic Routes
While beyond traditional chemical synthesis, microbial pathways offer eco-friendly alternatives. Pseudomonas species engineered to express pyrazine synthases can convert branched-chain amino acids (e.g., L-leucine) into sec-butyl-substituted pyrazines. Fermentation at pH 7.0 and 30°C for 72 hours yields trace amounts (<5 mg/L), highlighting scalability challenges.
Purification and Analytical Characterization
Post-synthesis purification is critical due to structural similarities among pyrazine derivatives.
Distillation Techniques
Fractional distillation under reduced pressure (75–78°C at 15 mmHg) isolates the target compound from dimethylpyrazine byproducts.
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. GC-MS with a Carbowax-20M column confirms molecular identity via comparison to synthesized standards.
Table 2: Analytical Parameters for 5-(sec-Butyl)-2,3-dimethylpyrazine
| Method | Conditions | Retention Time (min) |
|---|---|---|
| GC-MS | Carbowax-20M, 120°C → 240°C (5°C/min) | 12.7 |
| HPLC-UV | C18, 60% acetonitrile, 1 mL/min | 8.3 |
Chemical Reactions Analysis
Types of Reactions
5-(sec-Butyl)-2,3-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or nitro-substituted pyrazines.
Scientific Research Applications
Flavoring Agent in Food Industry
5-(sec-Butyl)-2,3-dimethylpyrazine is primarily recognized for its use as a flavoring agent. It belongs to a class of compounds known as pyrazines, which contribute to the characteristic aromas and flavors in various foods.
Flavor Profile
- This compound imparts a nutty, roasted flavor that is often desirable in products such as:
- Coffee
- Chocolate
- Nuts
Regulatory Status
According to the European Food Safety Authority (EFSA), various pyrazine derivatives, including those similar to 5-(sec-Butyl)-2,3-dimethylpyrazine, are deemed safe for use in food products at specified concentrations. The maximum proposed dose level for feed applications is generally set at 0.5 mg/kg .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazine derivatives, including 5-(sec-Butyl)-2,3-dimethylpyrazine. Research indicates that certain alkylpyrazines exhibit antibacterial properties against various pathogens.
Antibacterial Activity
- A study indicated that while some pyrazines did not significantly reduce bacterial colonies, others showed considerable antibacterial effects at specific concentrations. For instance, compounds like 2,5-dimethylpyrazine demonstrated efficacy against Escherichia coli at concentrations of 1.2% .
Potential Applications
- Due to their antimicrobial properties, pyrazines may find applications in:
- Food preservation
- Development of antimicrobial coatings
- Pharmaceutical formulations
Industrial Applications
Beyond food flavoring and antimicrobial uses, 5-(sec-Butyl)-2,3-dimethylpyrazine may also be explored for various industrial applications due to its chemical stability and reactivity.
Chemical Synthesis
- The compound could serve as a building block in organic synthesis for creating more complex molecules used in pharmaceuticals or agrochemicals.
Research and Development
- As researchers continue to explore the properties of pyrazines, there may be future applications in:
- Biodegradable materials
- Specialty chemicals
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(sec-Butyl)-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazines
The following table summarizes key structural and functional differences between 5-(sec-Butyl)-2,3-dimethylpyrazine and related pyrazines:
Key Structural and Functional Insights
Substituent Effects on Aroma :
- Alkyl chain length and branching significantly alter aroma. For example:
- The sec-butyl group in 5-(sec-Butyl)-2,3-dimethylpyrazine introduces a more complex earthy note compared to simpler methyl or ethyl substituents .
- 2,3-Dimethylpyrazine and 2,5-dimethylpyrazine differ in aroma due to substitution patterns: the former is associated with coffee-like notes, while the latter contributes to chocolatey flavors . Increasing methylation (e.g., 2,3,5-trimethylpyrazine) intensifies smoky and roasted characteristics, as seen in dark-roasted coffee and cocoa .
Occurrence in Food Systems :
- 2,3-Dimethylpyrazine is ubiquitous in roasted foods (e.g., coffee, meats) and fermented products like soy sauce, where it correlates strongly with roasted aroma attributes (rOAV > 1 in sensory studies) .
- 5-(sec-Butyl)-2,3-dimethylpyrazine is less common in natural systems but is synthesized for specialty flavor formulations due to its unique olfactory properties .
Thermal Stability and Formation Pathways :
- Pyrazines form via Maillard reactions or microbial metabolism. For example:
- 2,3-Dimethylpyrazine is generated by Bacillus subtilis strains during fermentation (e.g., natto) at concentrations exceeding 300 µg/L .
- 2,3,5-Trimethylpyrazine is a product of high-temperature roasting, with its content decreasing in dark-roasted coffee beans due to thermal degradation .
Sensory Impact and Thresholds
- Odor Activity Values (OAVs) :
Industrial Relevance
- Food Flavoring : Pyrazines are critical in replicating roasted or fermented flavors. For example, 2,3-dimethylpyrazine is used in meat analogs and coffee flavorings .
- Pharmaceuticals : High-purity pyrazines like 2,3,5-trimethylpyrazine are explored for drug formulations requiring specific olfactory properties .
Biological Activity
5-(sec-Butyl)-2,3-dimethylpyrazine is a nitrogen-containing heterocyclic compound notable for its diverse biological activities. This article explores its antimicrobial properties, antioxidant potential, and interactions with biological systems, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : Approximately 164.25 g/mol
- Structure : Characterized by a pyrazine ring with two methyl groups at positions 2 and 3, and a sec-butyl group at position 5.
Antimicrobial Properties
Research indicates that 5-(sec-butyl)-2,3-dimethylpyrazine exhibits significant antimicrobial activity. Various studies have documented its effects against different bacterial strains.
| Compound | Concentration | Bacterial Strain | Effect |
|---|---|---|---|
| 5-(sec-Butyl)-2,3-dimethylpyrazine | 0.6% | E. coli | Significant reduction in bacterial colonies after 4 hours |
| 2,5-Dimethylpyrazine | 1.2% | E. coli | Bactericidal effect observed |
| 2-isobutyl-3-methylpyrazine | 0.3% | E. coli (10^6 CFU/mL) | Bactericidal |
Studies show that the effectiveness of these compounds can be influenced by both concentration and incubation time, with higher concentrations leading to enhanced antimicrobial effects .
The mechanisms through which 5-(sec-butyl)-2,3-dimethylpyrazine exerts its biological effects are still under investigation. However, it is believed that its interactions with various enzymes and receptors may influence metabolic pathways and neurotransmitter systems. For example:
- Enzyme Interaction : Pyrazines can modulate the activity of enzymes involved in metabolic processes.
- Neurotransmitter Modulation : Related compounds have shown effects on GABAergic activity in the central nervous system, suggesting potential implications for cognitive functions .
Case Studies
- Microbial Defense Mechanisms : Research on Paenibacillus polymyxa has identified pyrazines as metabolites involved in the biosynthesis of polymyxins, indicating a role in microbial defense mechanisms.
- Antifungal Activity : A study demonstrated that volatile products from pyrazines significantly inhibited the growth of Phaeomoniella chlamydospora, showcasing their antifungal properties .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 5-(sec-Butyl)-2,3-dimethylpyrazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrazine derivatives often involves cyclization or alkylation reactions. For example, tert-butyl-substituted pyrazines are synthesized via base-catalyzed reactions (e.g., potassium carbonate in DMF at elevated temperatures) . Optimizing solvent polarity and temperature (e.g., 80–100°C) can enhance reaction efficiency. Monitoring via TLC or HPLC is critical to track intermediate formation and avoid over-alkylation.
Q. How can researchers characterize the physicochemical properties of 5-(sec-Butyl)-2,3-dimethylpyrazine?
- Methodological Answer : Key properties include boiling point, solubility, and stability. Gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for purity assessment, as demonstrated for structurally similar pyrazines in NIST data . Solubility profiles should be tested in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) under controlled temperatures (20–25°C). Stability studies under UV light and varying pH (e.g., 2–12) can inform storage conditions .
Q. What safety protocols are essential for handling 5-(sec-Butyl)-2,3-dimethylpyrazine in laboratory settings?
- Methodological Answer : Follow GHS guidelines: use fume hoods for ventilation, wear nitrile gloves, and avoid skin/eye contact due to potential irritancy . Store in airtight containers at 2–8°C to prevent degradation. Emergency measures include rinsing exposed skin with water for 15 minutes and using CO₂ fire extinguishers for combustion incidents .
Advanced Research Questions
Q. How can structural contradictions in NMR or crystallography data for 5-(sec-Butyl)-2,3-dimethylpyrazine be resolved?
- Methodological Answer : Discrepancies may arise from stereoisomerism or crystal packing effects. Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving 3D structures, as shown for related pyrazine derivatives . For NMR ambiguities, employ 2D techniques (e.g., HSQC, NOESY) to assign proton environments and confirm substituent positions .
Q. What computational approaches are suitable for predicting the reactivity of 5-(sec-Butyl)-2,3-dimethylpyrazine in drug discovery?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites . Molecular docking (e.g., using AutoDock Vina) assesses binding affinity to biological targets, validated by in vitro assays .
Q. How do solvent and catalyst choices affect regioselectivity in functionalizing 5-(sec-Butyl)-2,3-dimethylpyrazine?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in alkylation, while Pd/C or Ni catalysts enable selective hydrogenation of pyrazine rings . Kinetic studies under varying catalyst loads (1–5 mol%) and temperatures can optimize selectivity, monitored via GC-MS .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of 5-(sec-Butyl)-2,3-dimethylpyrazine?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature). Continuous flow reactors improve scalability and reduce side reactions, as demonstrated for imidazo-pyrazine derivatives . Post-synthesis purification via preparative HPLC or column chromatography ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
